molecular formula C16H10ClFN4OS B14976468 6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14976468
M. Wt: 360.8 g/mol
InChI Key: VUDRVLJSNNRTOP-UHFFFAOYSA-N
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Description

6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with thiocarbonyl compounds. The process often includes the following steps:

    Formation of Hydrazone: The initial step involves the reaction of hydrazine with a carbonyl compound to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with a thiocarbonyl compound to form the triazolothiadiazole ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolothiadiazoles.

Scientific Research Applications

6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: It is explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-Chlorophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the specific arrangement of its substituents, which can lead to distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H10ClFN4OS

Molecular Weight

360.8 g/mol

IUPAC Name

6-[(2-chlorophenoxy)methyl]-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClFN4OS/c17-12-6-1-2-7-13(12)23-9-14-21-22-15(19-20-16(22)24-14)10-4-3-5-11(18)8-10/h1-8H,9H2

InChI Key

VUDRVLJSNNRTOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)Cl

Origin of Product

United States

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